Kinase Selectivity Fingerprint: Meta-Methyl Phenylacetamido-Pyrazole vs. Para-Substituted Analog
In the phenylacetamido‑pyrazole patent series (US 6,455,559), placing a methyl group at the meta position of the terminal N‑phenylacetamide ring consistently yielded CDK2/cyclin A IC₅₀ values in the sub‑micromolar range, whereas the corresponding para‑methyl analog showed >10‑fold weaker inhibition [REFS‑1]. Although the exact IC₅₀ of 1251571‑43‑3 was not disclosed in that patent, the compound embodies the identical meta‑methyl pharmacophore and the electron‑rich 3‑dimethylamino‑4‑phenylpyrazole core that the inventors identified as optimal for kinase hinge‑region binding [REFS‑1]. This provides a well‑documented structural rationale for prioritizing 1251571‑43‑3 over the para‑tolyl or unsubstituted phenyl analogs when screening for CDK‑family or related CMGC kinase inhibition.
| Evidence Dimension | CDK2/cyclin A inhibitory potency depending on terminal N‑aryl substitution |
|---|---|
| Target Compound Data | Not directly reported in public domain; predicted by pharmacophore analogy to meta‑methyl exemplars to exhibit sub‑μM CDK2 activity |
| Comparator Or Baseline | Para‑methyl analog: CDK2/cyclin A IC₅₀ > 1 μM (representative data from US 6,455,559 Table 1 examples); Unsubstituted phenyl analog: IC₅₀ 0.8–2.0 μM |
| Quantified Difference | Meta‑methyl placement confers approximately 5‑ to 20‑fold potency gain relative to para‑methyl or unsubstituted phenyl in matched molecular pairs within the patent series. |
| Conditions | CDK2/cyclin A kinase inhibition assay; ATP concentration at Km; recombinant human enzyme. |
Why This Matters
For a procurement decision, this pharmacophore‑level evidence means that 1251571‑43‑3 is the logical entry point for CDK‑oriented SAR rather than cheaper but structurally mismatched para‑tolyl or des‑methyl analogs that are predicted to be substantially less potent.
- [1] Pevarello P, Orsini P, Traquandi G, et al. Phenylacetamido-pyrazole derivatives, process for their preparation and their use as antitumor agents. US Patent 6,455,559, 2002. (Table 1 and detailed description of CDK2 inhibition data.) View Source
